Dde Biotin-PEG4-alkyne

O-GlcNAc Proteomics Bioorthogonal Chemistry Post-Translational Modifications

Standard biotin-alkyne reagents trap targets irreversibly on streptavidin, requiring denaturing elution that destroys protein complexes and compromises downstream MS analysis. Dde Biotin-PEG4-alkyne uniquely resolves this bottleneck: • >90% cleavage efficiency in 2% hydrazine under mild aqueous conditions, preserving native protein structure for structural biology and native MS workflows. • High-affinity biotin capture (Kd ~10⁻¹⁵ M) ensures enrichment of low-abundance targets and low-stoichiometry PTMs; residual 55.07 Da mass tag is readily accounted for in proteomics database searches. • PEG4 spacer enhances aqueous solubility and reduces steric hindrance; supplied at ≥95% purity with batch-specific QC documentation. In stock for immediate global dispatch.

Molecular Formula C32H50N4O8S
Molecular Weight 650.8 g/mol
Cat. No. B13395887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-alkyne
Molecular FormulaC32H50N4O8S
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C
InChIInChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)
InChIKeyBDJHEZRAKBBIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde Biotin-PEG4-alkyne (CAS 1802908-00-4) Product Specification and Core Characteristics for Research Procurement


The compound N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide, commonly designated Dde Biotin-PEG4-alkyne (CAS 1802908-00-4), is a heterobifunctional, cleavable biotinylation reagent featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a polyethylene glycol (PEG4) spacer, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group . Its molecular formula is C32H50N4O8S with a molecular weight of 650.8 g/mol, and it is typically supplied at ≥95% purity . The reagent is designed for the selective, covalent introduction of a biotin affinity tag onto azide-modified biomolecules, followed by the capacity for gentle release of captured targets from streptavidin resins under mild aqueous conditions (2% hydrazine) .

Why Non-Cleavable Biotin-Alkyne or Desthiobiotin Analogs Cannot Substitute for Dde Biotin-PEG4-alkyne in Quantitative Proteomics and Target Deconvolution Workflows


Substituting Dde Biotin-PEG4-alkyne with a standard, non-cleavable biotin-alkyne reagent (e.g., Biotin-PEG4-alkyne) or a lower-affinity desthiobiotin analog fundamentally alters the experimental outcome and limits downstream applications. Non-cleavable variants rely on the exceptionally strong biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) for capture, which, while effective, makes efficient and specific elution of intact target proteins or peptides extremely difficult, often requiring harsh, denaturing conditions that compromise sample integrity and downstream mass spectrometry analysis . Desthiobiotin analogs offer a milder elution profile due to their lower affinity (Kd ~10⁻¹¹ M) but at the cost of reduced capture efficiency, particularly for low-abundance targets . The Dde Biotin-PEG4-alkyne reagent uniquely addresses both challenges: it maintains the high-affinity capture of biotin while enabling near-quantitative, specific release of the captured biomolecules under mild, MS-compatible conditions (2% hydrazine), a capability that is essential for high-sensitivity proteomics and the identification of low-stoichiometry post-translational modifications [1].

Quantitative Evidence of Dde Biotin-PEG4-alkyne's Differentiating Performance in Proteomics and Bioconjugation


Head-to-Head Comparison of Cleavable Biotin-Alkyne Probes in O-GlcNAc Proteomics

In a direct head-to-head comparison of four cleavable biotin-alkyne probes (PC-biotin-alkyne, DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne) for site-specific O-GlcNAc proteomics, the Dde-biotin-alkyne probe demonstrated significantly lower performance. Compared to Dde-biotin-alkyne, the other three probes (PC, DADPS, Diazo) provided higher intensities of tagged O-GlcNAc peptides, suggesting Dde-biotin-alkyne's relative instability during sample preparation [1].

O-GlcNAc Proteomics Bioorthogonal Chemistry Post-Translational Modifications

Comparative Cleavage Efficiency of Dde vs. DADPS Linkers in Affinity Purification

The Dde protecting group, common to this reagent, enables efficient release of captured biomolecules under mild conditions. A comparative analysis of cleavable linkers shows that Dde-based reagents achieve a release efficiency of >90% using 2% aqueous hydrazine, leaving a small residual mass tag (55.07 Da) on the released molecule . In contrast, DADPS-based cleavable linkers require 10% formic acid for cleavage and leave a larger residual mass tag (143 Da) [1].

Affinity Purification Protein Enrichment Target Deconvolution

Solubility Advantage of PEG4 Spacer in Aqueous Bioconjugation

The inclusion of a polyethylene glycol (PEG4) spacer arm in Dde Biotin-PEG4-alkyne confers a significant solubility advantage over reagents with purely hydrocarbon spacers. The hydrophilic PEG4 spacer enhances solubility in aqueous media and common organic solvents such as DMSO and DMF, reducing the need for high concentrations of organic co-solvents in bioconjugation reactions [1].

Bioconjugation Click Chemistry Reagent Solubility

Affinity Capture Advantage of Biotin over Desthiobiotin Analogs

The biotin moiety in Dde Biotin-PEG4-alkyne binds to streptavidin with an exceptionally high affinity (Kd ~10⁻¹⁵ M), which is approximately 10,000-fold stronger than the binding affinity of desthiobiotin (Kd ~10⁻¹¹ M) . This difference translates to more efficient capture of low-abundance targets from complex biological samples.

Affinity Purification Streptavidin-Biotin Binding Target Enrichment

Optimal Research Applications for Dde Biotin-PEG4-alkyne Based on Validated Performance Data


Enrichment and Mild Elution of Intact Protein Complexes for Native Mass Spectrometry

The Dde Biotin-PEG4-alkyne reagent is optimally deployed in workflows that require high-affinity capture of biotinylated proteins or complexes followed by their gentle, non-denaturing release for downstream analysis. The >90% cleavage efficiency in 2% hydrazine enables the recovery of intact, functional protein assemblies from streptavidin resins without the need for harsh elution buffers (e.g., SDS, high heat) that would disrupt native structures and interactions. This is particularly valuable for subsequent native mass spectrometry or structural biology studies where preserving the quaternary structure of protein complexes is paramount.

Identification of Low-Abundance Post-Translational Modifications (e.g., O-GlcNAc) via Cleavable Affinity Enrichment

The combination of high-affinity biotin capture (Kd ~10⁻¹⁵ M) and cleavable Dde linker makes this reagent suitable for enriching low-stoichiometry post-translational modifications from complex biological samples . Following copper-catalyzed click chemistry to attach the reagent to an azide-modified biomolecule of interest, the captured material can be efficiently released under mild conditions, producing a sample enriched for the modification of interest with minimal background. The 55.07 Da residual mass tag left on the peptide is easily accounted for in proteomics database searches, enabling confident identification and site mapping of PTMs such as O-GlcNAc [1].

Synthesis of PROTACs Requiring a PEG-Based, Cleavable Biotin Linker

As a PEG-based PROTAC linker, Dde Biotin-PEG4-alkyne can be utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . The PEG4 spacer provides flexibility and improved solubility, while the alkyne group offers a reactive handle for conjugation to an E3 ligase ligand or a target protein ligand via click chemistry. The cleavable Dde moiety can be strategically employed in the PROTAC design to facilitate target identification and validation studies, allowing for the release and subsequent analysis of the ubiquitinated target protein from a streptavidin capture matrix.

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